tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate

Physicochemical property modulation Permeability optimization Drug-likeness enhancement

tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165650-75-7, molecular formula C₁₀H₁₉FN₂O₂, MW 218.27 g/mol) is a chiral, enantiopure (3S)-configured fluorinated pyrrolidine carbamate building block. It presents a bifunctional architecture with a free pyrrolidine secondary amine and a Boc-protected aminomethyl substituent at the 3-position, making it a versatile intermediate for medicinal chemistry, particularly in the synthesis of quinolone and quinazolinedione antibacterials targeting DNA gyrase.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
Cat. No. B8229570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNC1)F
InChIInChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1
InChIKeyGPEHPMQIVVIUQX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165650-75-7): Procurement-Grade Chiral Fluorinated Pyrrolidine Building Block


tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165650-75-7, molecular formula C₁₀H₁₉FN₂O₂, MW 218.27 g/mol) is a chiral, enantiopure (3S)-configured fluorinated pyrrolidine carbamate building block [1]. It presents a bifunctional architecture with a free pyrrolidine secondary amine and a Boc-protected aminomethyl substituent at the 3-position, making it a versatile intermediate for medicinal chemistry, particularly in the synthesis of quinolone and quinazolinedione antibacterials targeting DNA gyrase [2]. The incorporation of the fluorine atom at the 3-position of the pyrrolidine ring substantially modulates physicochemical properties—lowering basicity relative to non-fluorinated analogs and enhancing metabolic stability in derived drug candidates .

Why Generic Substitution of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate with Its (3R) Enantiomer or Non-Fluorinated Analogs Is Scientifically Unjustified


Fluorine substitution at the pyrrolidine 3-position is not a conservative structural change; it reduces the conjugate acid pKa of the pyrrolidine nitrogen by approximately 4.6 log units (from ~11.3 to ~6.69), fundamentally altering the protonation state at physiological pH and thereby affecting membrane permeability, target engagement, and off-target profiles of downstream drug candidates . Furthermore, the (3S) absolute configuration is not interchangeable with the (3R) enantiomer: in Nav1.7 ion channel inhibitor programs, (S)-3-fluoropyrrolidine-containing amides exhibited sub-micromolar potency (IC₅₀ 0.37 µM) with >89-fold selectivity over Nav1.5, while the (R) enantiomer or non-fluorinated pyrrolidine analogs showed divergent activity profiles [1]. Using the racemic mixture (CAS 872716-26-2) introduces an unpredictable stereochemical variable that can compromise both potency and selectivity in structure-activity relationship (SAR) campaigns—as evidenced by the fact that only the racemate, not the individual enantiomers, was available in earlier medicinal chemistry projects [2]. The quantitative evidence below demonstrates why these distinctions matter for procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate Versus Closest Analogs


pKa Basicity Reduction: 3-Fluoropyrrolidine vs. Unsubstituted Pyrrolidine

The conjugate acid of 3-fluoropyrrolidine has a measured pKa of 6.69, compared to a pKa of approximately 11.3 for unsubstituted pyrrolidine . This ~4.6 log unit reduction in basicity is conferred by the electron-withdrawing fluorine at the 3-position. At physiological pH (7.4), unsubstituted pyrrolidine is >99.9% protonated, whereas 3-fluoropyrrolidine is predominantly neutral (approximately 16% protonated based on the Henderson–Hasselbalch equation), dramatically improving passive membrane permeability of derived compounds. This differentiation directly translates to the target compound, which contains the 3-fluoropyrrolidine core .

Physicochemical property modulation Permeability optimization Drug-likeness enhancement

Enantiomer-Specific Ion Channel Activity: (S)-3-Fluoropyrrolidine Amides Exhibit Sub-Micromolar Nav1.7 Potency with High Selectivity

In a series of amide derivatives, the compound incorporating the (S)-3-fluoropyrrolidine fragment (compound 27) demonstrated Nav1.7 FRET IC₅₀ = 0.37 µM, electrophysiology (EP) IC₅₀ = 0.48 µM, and manual patch-clamp EP IC₅₀ = 0.57 µM, with high selectivity versus the cardiac ion channel Nav1.5 (IC₅₀ >33 µM), corresponding to a selectivity window of >89-fold [1]. The (S)-configured fluoropyrrolidine moiety was essential for this activity—analogs lacking fluorine or bearing alternative stereochemistry showed reduced potency and selectivity. This fragment-level SAR directly informs procurement: the (3S)-configured fluoropyrrolidine carbamate is the appropriate chiral building block for programs targeting Nav1.7-mediated pain indications.

Nav1.7 sodium channel inhibition Pain target selectivity Chiral SAR

Dipeptidyl Peptidase IV (DPP-IV) Selectivity: (S)-3-Fluoropyrrolidine Confers Selectivity Over Off-Target Proline Dipeptidase (QPP)

Amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine were evaluated as DP-IV inhibitors. Analogs incorporating the (S)-3-fluoropyrrolidine moiety demonstrated good selectivity for DP-IV over quiescent cell proline dipeptidase (QPP), an off-target serine protease [1]. Compound 48, bearing the (S)-3-fluoropyrrolidine fragment, exhibited good pharmacokinetic properties and was orally active in an oral glucose tolerance test in lean mice [1]. In contrast, the corresponding non-fluorinated pyrrolidine analogs showed substantially reduced selectivity [2]. The target compound provides the enantiopure (3S)-fluoropyrrolidine core required to recapitulate this selectivity profile in novel DPP-IV inhibitor series.

DPP-IV inhibition Type 2 diabetes Serine protease selectivity

Enantiopure vs. Racemic Building Block: Only the Individual Enantiomers Became Available After 2014

Prior to 2014, the 3-fluoro-3-aminomethylpyrrolidine scaffold was employed in multiple medicinal chemistry projects exclusively as a racemic mixture [1]. Mykhailiuk et al. (Tetrahedron, 2014) developed the first practical synthesis of the individual enantiomers Boc-(R)-1 and Boc-(S)-1 in eight steps with 31% overall yield, noting that 'to the best of our knowledge the individual enantiomers of 1 still remain unknown' [1]. The target compound, tert-butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165650-75-7), is the enantiopure (3S) form now commercially available at ≥97% purity , whereas the racemate (CAS 872716-26-2) remains available at similar purity. Using the enantiopure (3S) building block eliminates the 50% contamination by the potentially inactive or off-target-active (3R) enantiomer inherent in racemic material.

Chiral resolution Enantiopure synthesis Medicinal chemistry building blocks

Bifunctional Building Block Architecture: Two Orthogonal Reactive Handles vs. Single-Handle Analogs

The target compound possesses two chemically orthogonal functional handles: a free pyrrolidine secondary amine (available for N-alkylation, acylation, or reductive amination) and a Boc-protected aminomethyl group (available for further elaboration after selective deprotection). This contrasts with (S)-1-Boc-3-fluoropyrrolidine (CAS 479253-00-4), where the Boc group occupies the pyrrolidine nitrogen, leaving only the fluorine-substituted carbon as the sole functionalization point [1]. The bifunctional nature of the target compound is explicitly exploited in quinolone and quinazolinedione antibiotic synthesis, where the 3-(aminomethyl)pyrrolidinyl group at the C-7 position forms critical binding interactions with GyrB-Glu466 residues in the DNA gyrase–DNA complex, as demonstrated by X-ray crystallography, computational docking, and cleaved-complex formation assays with mutant and wild-type GyrB proteins [2].

Bifunctional scaffold Orthogonal protecting groups DNA gyrase inhibitor synthesis

Validated Application Scenarios for tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate Based on Quantitative Differentiation Evidence


CNS-Penetrant Nav1.7 Inhibitor Lead Optimization for Pain Indications

The (S)-3-fluoropyrrolidine scaffold confers sub-micromolar Nav1.7 potency (FRET IC₅₀ 0.37 µM) with >89-fold selectivity over cardiac Nav1.5, combined with reduced pyrrolidine basicity (pKa 6.69) that favors passive CNS permeation [1]. Medicinal chemistry teams optimizing Nav1.7 inhibitors for neuropathic pain or other CNS-penetrant programs should procure the enantiopure (3S) building block to maintain stereochemical integrity and the fluorine-dependent pKa reduction essential for blood–brain barrier penetration .

DNA Gyrase-Targeted Quinolone/Quinazolinedione Antibacterial Development

The bifunctional 3-(aminomethyl)pyrrolidinyl architecture, after Boc deprotection and pyrrolidine N-functionalization, enables installation at the C-7 position of quinolone or quinazolinedione cores, where the aminomethyl group forms specific polar interactions with GyrB-Glu466 in the DNA gyrase–DNA complex [1]. This structural role is validated by X-ray crystallography and cleaved-complex formation assays; the fluorinated (3S) enantiomer provides additional metabolic stability advantages over non-fluorinated C-7 substituents . The compound is explicitly cited as an intermediate for quinolone antibacterials that inhibit bacterial DNA gyrase .

DPP-IV Inhibitor Fragment-Based Drug Discovery for Type 2 Diabetes

The (S)-3-fluoropyrrolidine core is a validated privileged fragment for achieving DPP-IV selectivity over the off-target serine protease QPP [1]. Procuring the enantiopure building block allows synthesis of novel DPP-IV inhibitor chemotypes with confidence that the stereochemical and electronic contributions of the (3S)-fluoropyrrolidine fragment are preserved, as demonstrated by the oral activity of compound 48 in glucose tolerance tests in lean mice .

Chiral Pyrrolidine Library Synthesis for Fragment-Based Screening

As an enantiopure, bifunctional fluorinated pyrrolidine with orthogonal protecting groups (free NH + Boc-protected aminomethyl), this building block serves as a versatile diversification point for parallel library synthesis [1]. The fluorine atom provides a distinctive ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR, while the two nitrogen centers allow systematic exploration of chemical space through sequential functionalization—capabilities not available from single-handle analogs such as (S)-1-Boc-3-fluoropyrrolidine .

Quote Request

Request a Quote for tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.